molecular formula C12H15N3O B139733 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one CAS No. 139122-76-2

4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one

Cat. No. B139733
CAS RN: 139122-76-2
M. Wt: 217.27 g/mol
InChI Key: AHRRHWGQOOPSSZ-UHFFFAOYSA-N
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Description

The compound “4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one” is a complex organic molecule. It contains a pyridinone ring, which is a heterocyclic compound containing nitrogen. It also has a phenyl group (a ring of 6 carbon atoms, similar to benzene) and a methyl group (a single carbon atom with three hydrogen atoms attached) attached to a hydrazine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridinone ring, phenyl group, and hydrazine group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridinone ring, phenyl group, and hydrazine group could all potentially participate in reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body. Without more specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. It could also be harmful or toxic if inhaled, ingested, or comes into contact with skin .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

4-(2-methyl-2-phenylhydrazinyl)-2,3-dihydro-1H-pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-15(11-5-3-2-4-6-11)14-10-7-8-13-12(16)9-10/h2-6,9,14H,7-8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRRHWGQOOPSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)NC2=CC(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446087
Record name 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one

CAS RN

139122-76-2
Record name 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-piperidinecarboxylic acid, 2,4-dioxo-, methyl ester (10.0 g) in industrial methylated spirits and water (1:1) (50 ml) and 5M aqueous hydrochloric acid (0.4 ml) was heated at 50°-55° for 30 min, and then heated at reflux for 1.5 h. The resulting mixture was cooled to room temperature and treated with 1-methyl-1-phenylhydrazine sulphate (2:1) (9.9 g) and 5M aqueous sodium hydroxide (11.6 ml). Water (5.5 ml) was added, and more water (33 ml) was added slowly over 45 min. The resultant solid was filtered off, washed with water (3×8 ml) and dried in vacuo at 43° to give the title compound (10.7 g), m.p. 180°-181°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirits
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-Methyl-1-phenylhydrazine (21.6 g) was added to a suspension of 2,4-piperidinedione (20.0 g) in industrial methylated spirit (100 ml) at 20°-25° under nitrogen. The resultant solution was stirred for 3 h at room temperature. Water (300 ml) was added and the resulting suspension was filtered to give the title compound (34.4 g) as a solid, m.p. 180.5°-182°.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 3-piperidinecarboxylic acid, 2,4-dioxo-, methyl ester, ion (1-), sodium (10.0 g) in water (24 ml) and 2M aqueous hydrochloric acid (26 ml) was heated at reflux for 30 min. The resulting mixture was cooled to ca. 20°, diluted with industrial methylated spirit (25 ml) and treated with 1-methyl-1-phenylhydrazine sulphate (2:1) (8.8 g) and 5M aqueous sodium hydroxide (12 ml). The resulting suspension was diluted with water (25 ml), cooled to ca. 0° and filtered to give the title compound (9.1 g), m.p. 185°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
industrial methylated spirit
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

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